molecular formula C13H16O B8559513 2-(2,4-Dimethyl-phenyl)-cyclopentanone

2-(2,4-Dimethyl-phenyl)-cyclopentanone

Cat. No. B8559513
M. Wt: 188.26 g/mol
InChI Key: ZFJNGRAPQDOOMY-UHFFFAOYSA-N
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Patent
US07223767B2

Procedure details

To a solution of 18 mL of 96% formic acid and 2 mL of water was added 4.5 mL of 30% hydrogen peroxide and the resulting solution was warmed to 40° C. for 10 minutes. The 1-(2,4-dimethyl-phenyl)cyclopentene (6 g) was slowly added with ice-bath cooling to maintain the internal temp at 35-40° C. The mixture was stirred at room temperature for 4 hours, diluted with water, and extracted with ether. The ether was washed with aqueous sodium bicarbonate and brine, dried, and evaporated. Purification of the residue by flash chromatography (15% ethyl acetate/hexane) afforded 2.5 g of 2-(2,4-dimethyl-phenyl)-cyclopentanone as an oil.
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
1-(2,4-dimethyl-phenyl)cyclopentene
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([OH:3])=O.OO.[CH3:6][C:7]1[CH:12]=[C:11]([CH3:13])[CH:10]=[CH:9][C:8]=1[C:14]1C[CH2:17][CH2:16][CH:15]=1>O>[CH3:6][C:7]1[CH:12]=[C:11]([CH3:13])[CH:10]=[CH:9][C:8]=1[CH:14]1[CH2:15][CH2:16][CH2:17][C:1]1=[O:3]

Inputs

Step One
Name
Quantity
18 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
4.5 mL
Type
reactant
Smiles
OO
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Two
Name
1-(2,4-dimethyl-phenyl)cyclopentene
Quantity
6 g
Type
reactant
Smiles
CC1=C(C=CC(=C1)C)C1=CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the internal temp at 35-40° C
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The ether was washed with aqueous sodium bicarbonate and brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification of the residue by flash chromatography (15% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1=C(C=CC(=C1)C)C1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.